molecular formula C21H27N3O3S B4155752 N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide

N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide

Cat. No.: B4155752
M. Wt: 401.5 g/mol
InChI Key: RFUYHSDMMAIZPQ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative through the reaction of 4-methylpiperazine with appropriate reagents.

    Sulfonamide Formation: The piperazine derivative is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with 4-methylphenyl and 3-oxopropyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic applications, including antibacterial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for antibacterial therapy.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both piperazine and sulfonamide moieties

Properties

IUPAC Name

N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-3-8-19(9-4-17)22-28(26,27)20-10-5-18(6-11-20)7-12-21(25)24-15-13-23(2)14-16-24/h3-6,8-11,22H,7,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUYHSDMMAIZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide
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N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide
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N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide
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N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide
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N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide
Reactant of Route 6
N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide

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